Cas no 913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)

4-4-フルオロ-3-(トリフルオロメチル)フェニル-1,3-チアゾール-2-アミンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、フッ素原子とトリフルオロメチル基を有する芳香環とチアゾール環が結合した構造を持ち、高い電子求引性を示します。その特性から、医薬品や農薬の開発におけるキー中間体としての応用が期待されています。特に、生体活性化合物の設計において、代謝安定性や脂溶性の調整に寄与する可能性があります。また、選択的な反応性を有することから、精密有機合成における多様な変換反応に対応可能です。

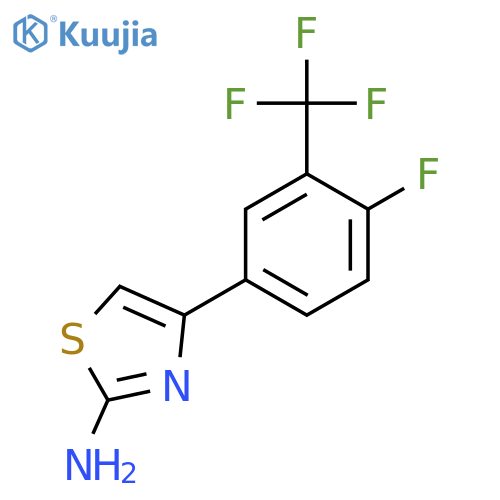

913686-08-5 structure

商品名:4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine

CAS番号:913686-08-5

MF:C10H6F4N2S

メガワット:262.226654529572

MDL:MFCD03424582

CID:4789082

PubChem ID:44449842

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine

- 4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

- 4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine

- BDBM50377370

- 4-(4-Fluoro-3-trifluoromethylphenyl)thiazol-2-yl-amine

- 4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine

-

- MDL: MFCD03424582

- インチ: 1S/C10H6F4N2S/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-17-9(15)16-8/h1-4H,(H2,15,16)

- InChIKey: KGPBNLSPHADRDS-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(=C1)C1=CC=C(C(C(F)(F)F)=C1)F

計算された属性

- せいみつぶんしりょう: 262.019

- どういたいしつりょう: 262.019

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 364.7±42.0 °C at 760 mmHg

- フラッシュポイント: 174.3±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934618-10.0g |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

913686-08-5 | 10g |

$5283.0 | 2023-06-02 | ||

| Enamine | EN300-1934618-0.25g |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

913686-08-5 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1934618-0.5g |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

913686-08-5 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1934618-10g |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

913686-08-5 | 10g |

$3622.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355199-100mg |

4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine |

913686-08-5 | 98% | 100mg |

¥19454.00 | 2024-04-25 | |

| Enamine | EN300-1934618-0.1g |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

913686-08-5 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1934618-2.5g |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

913686-08-5 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1934618-5.0g |

4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

913686-08-5 | 5g |

$3562.0 | 2023-06-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355199-1g |

4-(4-Fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine |

913686-08-5 | 98% | 1g |

¥22118.00 | 2024-04-25 | |

| Fluorochem | 014128-1g |

4-[4-Fluoro-3-(trifluoromethyl)phenyl]thiazol-2-amine |

913686-08-5 | 1g |

£372.00 | 2022-03-01 |

4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine 関連文献

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

913686-08-5 (4-4-fluoro-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量